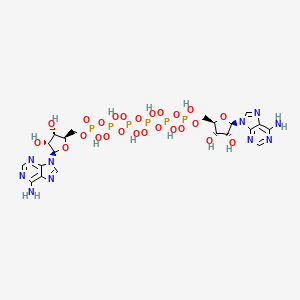
Acid red 50
Overview
Description
Acid Red 50, also known as Sulforhodamine G, is a synthetic dye belonging to the xanthene class of dyes. It is widely used in various industries due to its vibrant red color and excellent solubility in water. The compound has the molecular formula C₂₅H₂₅N₂NaO₇S₂ and a molecular weight of 552.60 g/mol . It is commonly used as a pH indicator and in biological staining.
Mechanism of Action
Target of Action
Acid Red 50, also known as Sulforhodamine G, is a synthetic dye . It is primarily used in the dye industry and in organic electronics as an acceptor dye . The primary targets of this compound are the materials it is intended to color or the electronic devices it is incorporated into .
Mode of Action
The mode of action of this compound is based on its ability to absorb and emit light. It contains a xanthene core, which gives it fluorescent properties . When this compound absorbs light, it enters an excited state. As it returns to its ground state, it emits light, producing a characteristic color .
Biochemical Pathways
For example, it can be incorporated into composites to characterize fluorescent correlation spectroscopy-based images .
Result of Action
The primary result of this compound’s action is the production of color. In organic electronics, it can facilitate the emission of white light in a light-emitting hybrid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the solution it is in, the presence of other chemicals that might react with it, and the intensity and wavelength of light it is exposed to .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 50 typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with sodium sulfite under alkaline conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, this compound is produced by a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is often purified through recrystallization or other purification techniques to achieve the desired dye content.
Chemical Reactions Analysis
Types of Reactions: Acid Red 50 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of colorless or differently colored products.
Reduction: this compound can be reduced by reducing agents, resulting in the loss of its color.
Substitution: The dye can undergo substitution reactions, particularly at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Colorless or differently colored oxidation products.
Reduction: Reduced, colorless forms of the dye.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Acid Red 50 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments to determine the endpoint of acid-base reactions.
Biology: Employed in biological staining to visualize cellular components and structures.
Medicine: Utilized in cytotoxicity assays to assess cell viability and proliferation.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant.
Comparison with Similar Compounds
Acid Red 50 can be compared with other similar compounds, such as:
Acid Red 18: Another xanthene dye with similar applications but different spectral properties.
Rhodamine B: A related dye with a different molecular structure and fluorescence properties.
Eosin Y: A xanthene dye used in histology with distinct staining characteristics.
Uniqueness: this compound is unique due to its specific absorption and emission spectra, making it particularly useful in fluorescence-based applications. Its high water solubility and stability under various conditions also contribute to its widespread use in scientific research and industry .
Properties
IUPAC Name |
sodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFZBYHUXCUDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014654 | |
| Record name | Acid red 50 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-16-5 | |
| Record name | Acid red 50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-(2,4-disulfophenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid red 50 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen 9-(2,4-disulphonatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol](/img/structure/B1216285.png)
![(5R,6S,7R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1216286.png)


